molecular formula C24H27N5O2 B1666229 N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide CAS No. 851845-37-9

N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide

Cat. No. B1666229
M. Wt: 417.5 g/mol
InChI Key: ZMAZXHICVRYLQN-UHFFFAOYSA-N
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Description

AZD6703 is a potent, selective and reversible orally bioavailable inhibitor of p38 mitogen-activated protein kinase 14 (MAPK14).

Scientific Research Applications

Inhibitor for Inflammatory Diseases

N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide, also known as AZD6703, has been identified as a potent and selective inhibitor of p38α MAP kinase. This discovery is significant in the treatment of inflammatory diseases. The optimization of this compound was guided by X-ray crystallographic studies, showing a switch from DFG 'out' to DFG 'in' as the inhibitor size was reduced, improving its overall properties (Brown et al., 2012).

Synthesis for Antileukemic Agents

The compound is used as a key intermediate in the synthesis of antileukemic agents like imatinib. Its synthesis involves reactions with various chemicals, highlighting its role in developing significant therapeutic agents (Koroleva et al., 2011).

Application in Antimicrobial Study

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The studies indicate its potential as a base molecule for developing new antimicrobial agents (Patel & Patel, 2010).

Role in Anti-Tubercular and Antibacterial Agents

The compound has been modified to produce analogues with significant in vitro anti-tubercular and antibacterial activity. These analogues have been tested against various strains of bacteria and Mycobacterium tuberculosis, showing promising results (Suresh et al., 2014).

Potential Anti-Inflammatory Agent

Some derivatives of the compound have shown to possess significant anti-inflammatory activities, making them potential candidates for therapeutic use in conditions involving inflammation (Sultana et al., 2013).

Synthesis and Evaluation for Pharmacological Properties

The synthesis of novel derivatives and their evaluation for various pharmacological properties, including analgesic, anti-inflammatory, and antibacterial activities, underscore its versatility in drug development (Saravanan et al., 2012).

properties

CAS RN

851845-37-9

Product Name

N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide

InChI

InChI=1S/C24H27N5O2/c1-16-3-4-17(23(30)26-18-5-6-18)13-22(16)29-15-25-21-8-7-19(14-20(21)24(29)31)28-11-9-27(2)10-12-28/h3-4,7-8,13-15,18H,5-6,9-12H2,1-2H3,(H,26,30)

InChI Key

ZMAZXHICVRYLQN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=NC4=C(C3=O)C=C(C=C4)N5CCN(CC5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD6703
N-cyclopropyl-4-methyl-3-(6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl)benzamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred slurry of 4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzoic acid (0.2 g) and DMF (0.05 ml) in methylene chloride (4 ml) at 35° C. was added thionyl chloride (0.019 ml). The resultant yellow solution was stirred at 35° C. for 2.5 hours. The reaction mixture was concentrated to give a yellow/orange solid. The solid was stirred in methylene chloride (4 ml) at room temperature and cyclopropylamine (0.37 ml) was added, stirred for 10 minutes and concentrated. The resultant solid was partitioned between ethyl acetate (5 ml) and a saturated NaHCO3 solution (2.5 ml). The aqueous layer was separated and the organic layer washed with brine (5 ml). The organic phase concentrated to give a yellow foam and white solid. The mixture was triturated with toluene (5 mL) and filtered to remove the inorganic residues. The toluene solution was concentrated to give a yellow gum which was dissolved in methylene chloride and concentrated (3 times) to give the title compound as a yellow foam (171 mg); NMR Spectrum: (DMSOd6) 0.56 (m, 2H), 0.70 (m, 2H), 2.13 (s, 3H), 2.24 (s, 3H), 2.48 (m, 4H), 2.86 (m, 1H), 3.29 (m, 4H), 7.48 (d, 1H), 7.53 (d, 1H), 7.64 (m, 2H), 7.82 (d, 1H), 7.90 (m, 1H), 8.09 (s, 1H), 8.43 (d, 1H); Mass Spectrum: M+H+ 418.
Name
4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzoic acid
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
0.019 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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